5-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole
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Overview
Description
5-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyrimidine, oxadiazole, and tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxypyrimidine-5-carboxylic acid hydrazide with o-tolyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a suitable solvent such as dimethylformamide (DMF) and a catalyst like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and tolyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
5-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-(2-Methoxypyrimidin-5-yl)-3-phenyl-1,2,4-oxadiazole: Similar structure but with a phenyl group instead of a tolyl group.
5-(2-Methoxypyrimidin-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
Uniqueness
5-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole is unique due to the specific positioning of the tolyl group, which can influence its reactivity and interactions. This uniqueness can lead to distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
5-(2-methoxypyrimidin-5-yl)-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-9-5-3-4-6-11(9)12-17-13(20-18-12)10-7-15-14(19-2)16-8-10/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDNSOHCZOWNTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CN=C(N=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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